molecular formula C9H8O2 B1345186 Phenyl acrylate CAS No. 937-41-7

Phenyl acrylate

Cat. No. B1345186
CAS RN: 937-41-7
M. Wt: 148.16 g/mol
InChI Key: WRAQQYDMVSCOTE-UHFFFAOYSA-N
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Description

Phenyl acrylate is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as phenyl prop-2-enoate, 2-PROPENOIC ACID, PHENYL ESTER, and Acrylic Acid Phenyl Ester .


Synthesis Analysis

Phenyl acrylate is a versatile monomer used in the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly . It can be synthesized by reacting 2-Phenyl ethanol with acryloyl and methacryloyl chloride .


Molecular Structure Analysis

The molecular weight of Phenyl acrylate is 148.16 g/mol . The InChIKey of Phenyl acrylate is WRAQQYDMVSCOTE-UHFFFAOYSA-N . The Canonical SMILES of Phenyl acrylate is C=CC(=O)OC1=CC=CC=C1 .


Chemical Reactions Analysis

Phenyl acrylate can react with benzaldehyde to produce 2-(hydroxy-phenyl-methyl)-acrylic acid phenyl ester . It is also used in the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly .


Physical And Chemical Properties Analysis

Phenyl acrylate has a molecular weight of 148.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are 148.052429494 g/mol . The Topological Polar Surface Area is 26.3 Ų .

Scientific Research Applications

Synthesis of Acrylic Diblock Copolymer Nano-Objects

  • Summary of the Application: Phenyl acrylate is used as a monomer for the synthesis of acrylic diblock copolymer nano-objects via a process called polymerization-induced self-assembly (PISA) . This technique is recognized for the rational synthesis of diblock copolymer nano-objects in the form of concentrated dispersions .
  • Methods of Application: The process involves the use of a poly(dimethyl acrylamide)-based chain transfer agent (CTA) which is chain-extended using Phenyl acrylate via RAFT aqueous emulsion polymerization . This produces a series of well-defined sterically-stabilized spheres whose mean diameter can be readily adjusted from 38 nm to 188 nm by varying the target degree of polymerization (DP) .
  • Results or Outcomes: The study indicates that >98% Phenyl acrylate conversion is achieved in all cases, while GPC analysis indicates high blocking efficiencies . However, relatively broad molecular weight distributions are observed (Mw/Mn = 1.37 to 2.48), which suggests extensive chain transfer to polymer in such PISA syntheses .

Synthesis of (Meth)Acrylates

  • Summary of the Application: Phenyl acrylate is used in the synthesis of (meth)acrylates . These are used as polymeric reagents or polymer supports in biochemical and chemical applications .
  • Methods of Application: The synthesis involves the reaction of sodium methacrylate, α-chloroacetamide, NaI, and TEBAC in acetonitrile at 80°C in a reflux condenser for 30 hours in the presence of 100 ppm hydroquinone .
  • Results or Outcomes: The study resulted in the synthesis of a new (meth)acrylate-based monomers and polymers .

Non-aqueous Redox Flow Batteries

  • Summary of the Application: Phenyl acrylate is used in the synthesis of UV-cross-linked anion exchange membranes (AEMs) for non-aqueous redox flow batteries . These batteries are of recent interest to store harvested renewable energy for improving grid reliability and utilization .
  • Methods of Application: The process involves the synthesis and characterization of a series of phenyl acrylate-based UV-cross-linked AEMs . Infrared spectroscopy was utilized to confirm the incorporation of ion carriers in the phenyl acrylate backbone . The electrochemical performance was compared with the commercial Fumasep membrane Fuma-375 .
  • Results or Outcomes: The study shows 55% total capacity retention through 1000 charge/discharge cycles because of low crossover as compared to the Fumasep commercial membrane which retained only 28% capacity . This result is promising in understanding and developing next-generation AEMs for non-aqueous RFBs and other electrochemical systems utilizing organic solvents .

Polymerization of Various Polymers

  • Summary of the Application: Phenyl acrylate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Synthesis of UV-Cross-Linked Anion Exchange Membranes

  • Summary of the Application: Phenyl acrylate is used in the synthesis of UV-cross-linked anion exchange membranes (AEMs) for non-aqueous redox flow batteries . These batteries are of recent interest to store harvested renewable energy for improving grid reliability and utilization .
  • Methods of Application: The process involves the synthesis and characterization of a series of phenyl acrylate-based UV-cross-linked AEMs . Infrared spectroscopy was utilized to confirm the incorporation of ion carriers in the phenyl acrylate backbone . The electrochemical performance was compared with the commercial Fumasep membrane Fuma-375 .
  • Results or Outcomes: The study shows 55% total capacity retention through 1000 charge/discharge cycles because of low crossover as compared to the Fumasep commercial membrane which retained only 28% capacity . This result is promising in understanding and developing next-generation AEMs for non-aqueous RFBs and other electrochemical systems utilizing organic solvents .

Polymerization of Various Polymers

  • Summary of the Application: Phenyl acrylate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Phenyl acrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment when handling Phenyl acrylate . It should be used only outdoors or in a well-ventilated area .

Future Directions

Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly . This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable, and energy-efficient processes .

properties

IUPAC Name

phenyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQQYDMVSCOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28133-04-2
Record name Poly(phenyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28133-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5061328
Record name Phenyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl acrylate

CAS RN

937-41-7
Record name Phenyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl acrylate
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Record name Phenyl acrylate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 500-ml, two necked flask was equipped with magnetic stirring bar, nitrogen atmosphere and an addition funnel. The flask was charged with 25 g of 2-(2-hydroxyethoxy)phenol (0.16 mol.), 33 g of triethylamine (0.32 mol.), 250 ml of tetrahydrofuran and 1 g of phenothiazine. Next, 30 g of acryloyl chloride (0.18 mol.) was slowly added to the reaction over 1 hour via the addition funnel. The triethylamine hydrochloride salt was removed by filtration and the mother liquor was evaporated with a rotoevaporator. The remaining liquid was dissolved in chloroform and washed with NaCl(aq.), NH4OH(10%), NaCl(aq.) and dried over MgSO4. The chloroform was removed with a rotoevaporator to yield 26 g (62%) of a reddish brown liquid. The product was confirmed by IR and 13C NMR.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,600
Citations
SKL Li, JE Guillet - Macromolecules, 1977 - ACS Publications
… Phenyl acrylate was obtained from Polyscience Corp. and purified by distillation under vacuum. Poly(phenyl acrylate… are close to those of poly(phenyl acrylate). Table I shows the Xmax …
Number of citations: 62 pubs.acs.org
D Rana, BM Mandal, SN Bhattacharyya - Polymer, 1993 - Elsevier
The miscibility of blends of poly(phenyl acrylate) (PPA) and poly(styrene-co-acrylonitrile) (SAN) of different copolymer compositions has been studied by a film clarity test, T g and cloud-…
Number of citations: 279 www.sciencedirect.com
SL Canning, VJ Cunningham, LPD Ratcliffe… - Polymer …, 2017 - pubs.rsc.org
… phenyl acrylate (PhA) as a model acrylic monomer in the context of three PISA formulations. Poly(phenyl acrylate) (… To exemplify the versatility offered by the use of phenyl acrylate, we …
Number of citations: 40 pubs.rsc.org
D Rana, BM Mandal, SN Bhattacharyya - Polymer, 1996 - Elsevier
Unlike poly(phenyl acrylate) (PPA), its isomer poly(vinyl benzoate) (PVBZ) is immiscible with poly(styrene-co-acrylonitrile) (SAN). The difference in miscibility behaviour of PPA and …
Number of citations: 280 www.sciencedirect.com
T Narasimhaswamy, NT Murthy… - Die Angewandte …, 1993 - Wiley Online Library
… In continuation of our work on phenyl acrylate polymers, we here report the synthesis of substituted/functionalized phenyl acrylate copolymers with DVB, their characterization with …
Number of citations: 10 onlinelibrary.wiley.com
M Azukizawa, B Yamada, DJT Hill… - … Chemistry and Physics, 2000 - Wiley Online Library
… ) spectrum of the propagating radical of phenyl acrylate (PhA) was successfully recorded in … spectra of the propagating radicals of PhA and phenyl acrylate-a-d. The simulated spectrum …
Number of citations: 76 onlinelibrary.wiley.com
M Shi, CQ Li, JK Jiang - Molecules, 2002 - mdpi.com
… phenyl acrylate or phenyl thioacrylate as an acceptor were also examined (Scheme 4 and Scheme 5; results are summarized in Table 3). With phenyl acrylate … with phenyl acrylate, was …
Number of citations: 21 www.mdpi.com
JM Kim, Y Wang, Y Lin, J Yoon, T Huang… - Industrial & …, 2021 - ACS Publications
Ion exchange membranes (IEMs) are crucial for direct fuel cells, including direct methanol and direct urea fuel cells (DUFCs). While commercially available IEMs (eg, FAA-3-50) show …
Number of citations: 8 pubs.acs.org
W Wang, J Yang, YY Liao, G Cheng… - Journal of Natural …, 2020 - ACS Publications
… In the present study, we have identified a new dihydrobenzofuran–phenyl acrylate hybrid, termed aspeterreurone A, as a new STAT3 inhibitor. We have found that 1 exerts cytotoxicities …
Number of citations: 25 pubs.acs.org
M Shi, LH Chen - Chemical communications, 2003 - pubs.rsc.org
… In CH2Cl2 upon heating at 40 C, the aza-Baylis–Hillman reaction of N-sulfonated imines with phenyl acrylate gave the adducts 2 in high yields (60–97%) with moderate ee (52–77%). …
Number of citations: 108 pubs.rsc.org

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